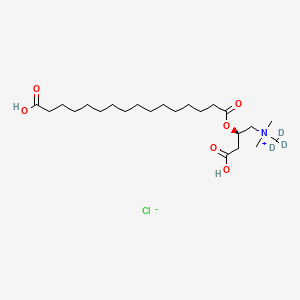

Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride)

CAS No.:

Cat. No.: VC16664132

Molecular Formula: C23H44ClNO6

Molecular Weight: 469.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H44ClNO6 |

|---|---|

| Molecular Weight | 469.1 g/mol |

| IUPAC Name | [(2R)-3-carboxy-2-(15-carboxypentadecanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

| Standard InChI | InChI=1S/C23H43NO6.ClH/c1-24(2,3)19-20(18-22(27)28)30-23(29)17-15-13-11-9-7-5-4-6-8-10-12-14-16-21(25)26;/h20H,4-19H2,1-3H3,(H-,25,26,27,28);1H/t20-;/m1./s1/i1D3; |

| Standard InChI Key | GCMIHXHYEJPBFB-PDGROXBTSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCC(=O)O.[Cl-] |

| Canonical SMILES | C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCCCCCCCCCCCCC(=O)O.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Hexadecanedioic acid mono-L-carnitine ester-d3 (chloride) consists of a hexadecanedioic acid backbone covalently linked to an L-carnitine moiety via an ester bond. The inclusion of three deuterium atoms (d3) at specific positions enhances its stability and utility in mass spectrometry-based assays . The chloride ion serves as the counterion, balancing the quaternary ammonium group of L-carnitine. The molecular formula is C₂₃H₄₁D₃ClNO₆, with a molecular weight of 469.1 g/mol.

Table 1: Key Chemical Properties

Stability and Reactivity

The ester functional group renders the compound susceptible to hydrolysis under acidic or alkaline conditions, yielding hexadecanedioic acid and L-carnitine as primary products. The chloride ion participates in nucleophilic substitution reactions, enabling the synthesis of derivatives for specialized applications. Deuterium incorporation reduces metabolic degradation rates, making the compound ideal for long-term tracer studies .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step esterification reaction between hexadecanedioic acid and L-carnitine under controlled conditions. Deuterium labeling is achieved using deuterated reagents during the final stages of synthesis. Key steps include:

-

Activation of hexadecanedioic acid’s carboxyl group using a dehydrating agent (e.g., DCC).

-

Nucleophilic attack by L-carnitine’s hydroxyl group to form the ester bond.

-

Purification via column chromatography to isolate the deuterated product.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): Confirms structural integrity and deuterium placement.

-

Mass Spectrometry (MS): Validates molecular weight and isotopic purity .

-

Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.

Biological Role and Mechanistic Insights

Fatty Acid Transport and Beta-Oxidation

The compound facilitates the transport of long-chain fatty acids across mitochondrial membranes by forming acylcarnitine intermediates . This process is essential for beta-oxidation, where fatty acids are broken down to generate ATP. Dysregulation of this pathway is implicated in metabolic disorders such as peroxisome biogenesis disorders (PBDs) .

Table 2: Biomarker Profiles in Peroxisomal Disorders

| Disorder | Acylcarnitine Profile | Clinical Utility |

|---|---|---|

| Peroxisome Biogenesis Defects | ↑ C16/C18 dicarboxylylcarnitines | Early diagnosis of PBDs |

| D-Bifunctional Protein Deficiency | ↑ C24/C26 acylcarnitines | Differentiation from PBDs |

Research Applications and Diagnostic Utility

Metabolic Tracer Studies

The deuterated form’s isotopic signature allows researchers to track fatty acid metabolism in real-time using MS. For example, studies utilizing this compound have elucidated defects in mitochondrial beta-oxidation in patients with inherited metabolic diseases .

Therapeutic Development

While primarily a research tool, the compound’s role in fatty acid transport has spurred interest in developing carnitine analogues for treating metabolic syndromes. Preclinical studies suggest that modulating acylcarnitine levels could ameliorate symptoms in disorders like primary carnitine deficiency .

Challenges and Future Directions

Analytical Limitations

Current MS methodologies struggle to distinguish between isomeric acylcarnitines, necessitating advanced chromatographic techniques for accurate quantification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume